molecular formula C9H13F3N4O B2508439 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-42-1

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2508439
CAS RN: 2101196-42-1
M. Wt: 250.225
InChI Key: SSVVRNNXBLOBOZ-UHFFFAOYSA-N
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Description

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate immune cell function and proliferation.

Mechanism of Action

The mechanism of action of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the selective inhibition of BTK, a protein kinase that plays a critical role in the signaling pathways that regulate immune cell function and proliferation. BTK is involved in the activation of downstream signaling pathways that lead to the production of cytokines and other immune cell mediators. By inhibiting BTK activity, this compound can suppress immune cell proliferation and cytokine production, leading to the potential therapeutic benefits of this compound in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that this compound can selectively inhibit BTK activity in immune cells, leading to the suppression of immune cell proliferation and cytokine production. This can result in the attenuation of autoimmune disease symptoms and the potential for tumor growth suppression. However, the exact biochemical and physiological effects of this compound on immune cell function and proliferation are still being studied, and further research is needed to fully understand the therapeutic potential of this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide for lab experiments is its selectivity for BTK, which allows for the specific targeting of this protein kinase in immune cells. This selectivity can lead to more precise and accurate results in lab experiments. However, one limitation of this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments to ensure the safety of researchers and test subjects.

Future Directions

There are many potential future directions for the study of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide and its therapeutic applications. One direction is the further exploration of its potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Another direction is the investigation of its potential as a treatment for cancer, particularly in combination with other therapies such as chemotherapy and radiation. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on immune cell function and proliferation, as well as its potential toxicity and side effects.

Synthesis Methods

The synthesis of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 2,2,2-trifluoroethylamine with ethyl 2-oxo-2-(phenylamino)acetate to produce 2-(2,2,2-trifluoroethylamino)-2-phenylacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, which is subsequently treated with isopropylamine to yield the final product, this compound.

Scientific Research Applications

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases. Studies have shown that BTK inhibitors like this compound can selectively target and inhibit the activity of BTK in immune cells, leading to the suppression of immune cell proliferation and cytokine production. This mechanism of action makes BTK inhibitors like this compound promising candidates for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

4-amino-N-propan-2-yl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-5(2)15-8(17)7-6(13)3-14-16(7)4-9(10,11)12/h3,5H,4,13H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVRNNXBLOBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=NN1CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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